

chemical structure and properties of erucic acid (C22:1)

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Compound of Interest

Compound Name: *Erucic acid*

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An In-depth Technical Guide to **Erucic Acid** (C22:1): Chemical Structure and Properties

Introduction

Erucic acid (C22:1), a monounsaturated omega-9 fatty acid, is a significant very-long-chain fatty acid (VLCFA) found predominantly in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard.[1][2] Its chemical formula is $\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_{11}\text{COOH}$. [3][4] While it has numerous industrial applications owing to its unique physical and chemical properties, its presence in edible oils is regulated due to potential health concerns, particularly cardiotoxicity.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and analytical protocols for **erucic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Erucic acid, systematically named (Z)-docos-13-enoic acid, is characterized by a 22-carbon chain with a single cis-double bond located at the 13th carbon from the carboxyl end (omega-9 position).[1][7] Its trans isomer is known as brassidic acid.[1][4]

Identifier	Value
IUPAC Name	(Z)-docos-13-enoic acid[8]
Chemical Formula	C ₂₂ H ₄₂ O ₂ [1]
Molecular Weight	338.6 g/mol [1][9]
CAS Number	112-86-7[7]
InChI Key	DPUOLQHDNGRHBS-KTKRTIGZSA-N[3][7]

Physicochemical Properties

Erucic acid is a white, waxy solid at room temperature.[1] Its long carbon chain and single double bond confer specific solubility and thermal characteristics.

Property	Value
Melting Point	33.8 °C (92.8 °F; 306.9 K)[1][3]
Boiling Point	381.5 °C (718.7 °F; 654.6 K) at 760 mmHg (decomposes)[1][3]
Density	0.860 g/cm ³ at 55 °C[3][8]
Solubility in Water	Insoluble[1][3][10]
Solubility in Organic Solvents	Soluble in methanol and ethanol; very soluble in ether[1][8][10]
XLogP3	8.7[1]
Topological Polar Surface Area	37.3 Å ² [1]
Refractive Index	1.4534 at 45 °C[8][10]

Signaling and Metabolic Pathways

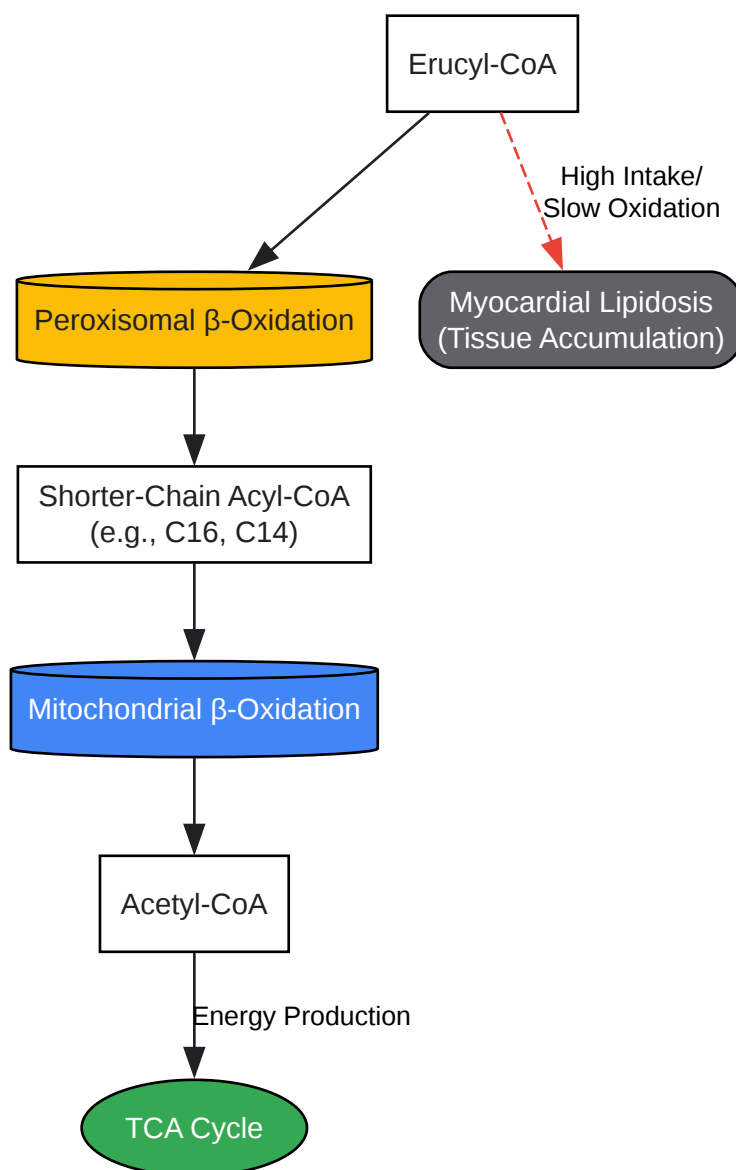
Biosynthesis in Plants

The biosynthesis of **erucic acid** in plants occurs in the cytoplasm, specifically at the endoplasmic reticulum membrane, through the elongation of oleic acid (C18:1).^{[5][11]} This process involves two successive cycles of a four-step elongation process, with oleoyl-CoA and subsequently eicosenoyl-CoA (C20:1) serving as substrates.^{[11][12]} The initial and rate-limiting step is catalyzed by the enzyme β -ketoacyl-CoA synthase (KCS), which is encoded by the Fatty Acid Elongase 1 (FAE1) gene.^{[5][11]} The synthesized **erucic acid** is then assembled and stored as triacylglycerols (TAGs).^[5]

Caption: Biosynthesis pathway of **erucic acid** in plants.

Metabolism in Humans

In humans, **erucic acid** is metabolized in the liver by the long-chain acyl-CoA dehydrogenase enzyme.^{[3][13]} This process, occurring within peroxisomes, breaks down the very-long-chain fatty acid into shorter-chain fatty acids, which can then undergo mitochondrial β -oxidation.^[13]^[14] The rate of oxidation for **erucic acid** is slower compared to other fatty acids like oleic acid, which can lead to its accumulation in tissues, particularly the heart, under high dietary intake.^[2]^[14]



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Caption: Simplified metabolic pathway of **erucic acid** in humans.

Toxicological Properties

The primary health concern associated with high, prolonged intake of **erucic acid** is cardiotoxicity.[6][15] Animal studies, particularly in rats, have demonstrated that diets rich in **erucic acid** can lead to myocardial lipidosis, which is an accumulation of fat deposits in the heart muscle.[2][6] This effect is generally transient, with the heart adapting over time.[2] However, these findings led to the establishment of regulatory limits on the **erucic acid** content

in edible oils. The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for **erucic acid**.[\[6\]](#)[\[16\]](#)

Toxicological Endpoint	Observation	Species
Myocardial Lipidosis	Accumulation of lipids in heart muscle. [2]	Rats, Pigs [2] [6]
Mechanism	Slower metabolism in heart mitochondria compared to other fatty acids. [2]	Humans, Rats [2] [17]
Tolerable Daily Intake (TDI)	7 mg/kg of body weight per day. [6]	Humans (established from animal data)
Long-term Effects	Heart lesions observed in some rat studies; not correlated in humans. [2] [15]	Rats

It is important to note that adverse cardiac effects have not been definitively confirmed in humans, and epidemiological studies in regions with traditional mustard oil consumption have not shown a correlation with cardiovascular diseases.[\[2\]](#)[\[13\]](#)

Experimental Protocols: Analysis of Erucic Acid

The quantification of **erucic acid** in food and biological matrices is critical for regulatory compliance and research. The standard method involves lipid extraction followed by gas chromatography (GC).[\[18\]](#)[\[19\]](#)

Lipid Extraction

Two common methods for extracting lipids containing **erucic acid** are the Soxhlet and Folch methods.[\[18\]](#)[\[19\]](#)

- **Soxhlet Extraction:** This method uses a continuous extraction process with a solvent like hexane. It has been shown to be superior for **erucic acid** quantification as it yields higher concentrations and avoids the isomerization of the natural cis-form to the trans-form (brassicic acid), which can occur with other methods.[\[18\]](#)[\[19\]](#)

- Folch Method: This technique uses a mixture of chloroform and methanol. While widely used for lipid extraction, it can lead to the underestimation of **erucic acid** content due to the potential for isomerization.[\[18\]](#)[\[19\]](#)

Derivatization to Fatty Acid Methyl Esters (FAMES)

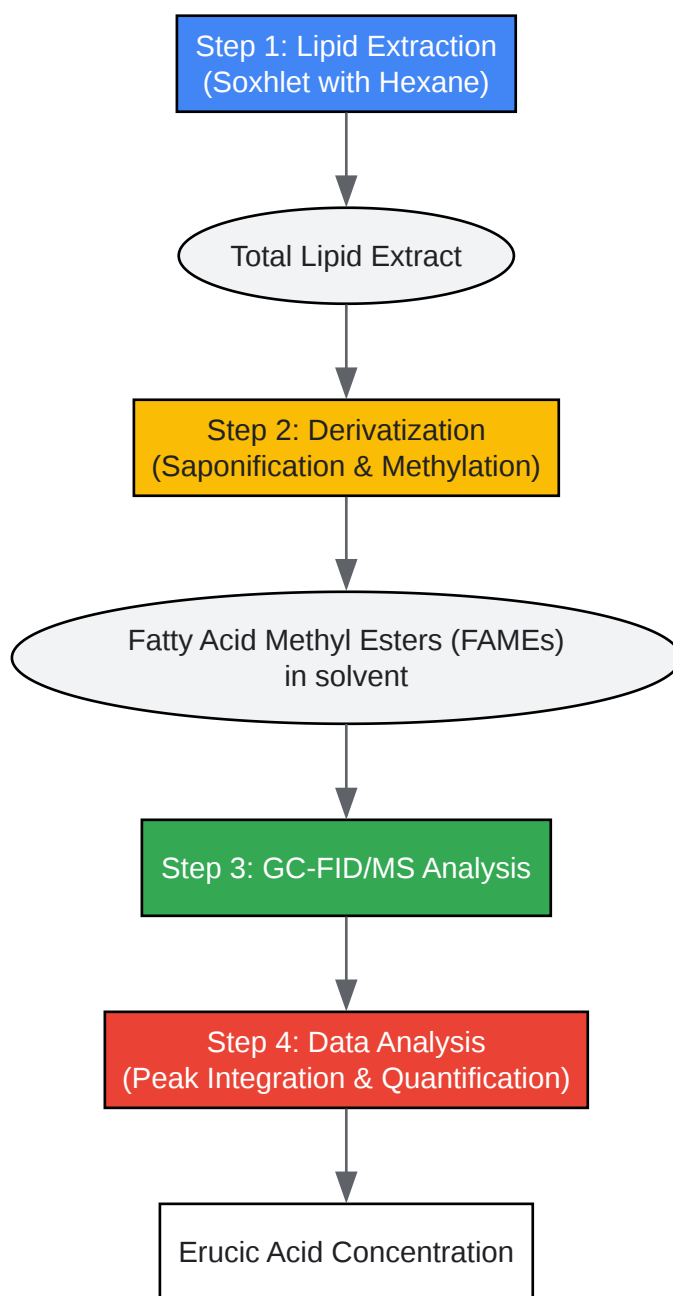
For GC analysis, the extracted fatty acids must be converted into their more volatile fatty acid methyl esters (FAMES).[\[18\]](#) This is a critical step that involves:

- Saponification: The extracted lipids (triglycerides) are treated with a base (e.g., methanolic NaOH or KOH) to release the free fatty acids as salts.[\[18\]](#)
- Methylation: The fatty acid salts are then esterified to form FAMES using a reagent like boron trifluoride (BF_3) in methanol or anhydrous HCl in methanol.[\[18\]](#)

Gas Chromatography (GC) Analysis

The resulting FAMES are analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) or coupled with a mass spectrometer (MS).[\[18\]](#)[\[20\]](#)[\[21\]](#)

- Column: A capillary column suitable for FAME separation is used (e.g., DB-WAX).[\[20\]](#)
- Operating Conditions: The column oven temperature is programmed to allow for the complete separation of **erucic acid** methyl ester from other FAMES.[\[20\]](#)
- Quantification: The amount of **erucic acid** is determined by comparing its peak area to that of an internal standard and using a calibration curve.[\[20\]](#)



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Caption: Standard experimental workflow for **erucic acid** analysis.

Conclusion

Erucic acid is a very-long-chain monounsaturated fatty acid with distinct chemical and physical properties that make it valuable for industrial applications but a concern for human consumption at high levels. A thorough understanding of its biosynthesis, metabolism, and

toxicological profile is essential for researchers in food science, nutrition, and drug development. Accurate and reliable analytical methods, such as the Soxhlet extraction followed by GC-FID/MS, are crucial for monitoring its levels in various products to ensure public health and safety.

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